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molecular formula C7H5BrO3 B099904 3-Bromo-4,5-dihydroxybenzaldehyde CAS No. 16414-34-9

3-Bromo-4,5-dihydroxybenzaldehyde

Cat. No. B099904
M. Wt: 217.02 g/mol
InChI Key: GVSGSHGXUXLQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732461B2

Procedure details

To a solution of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (12.1 g, 0.52 mol) in dichloromethane (200 ml) was added 1.0 M boron tribromide in dichloromethane (2.2 eq, 115 ml) at 0°. The reaction was stirred at 0° for 20 min, then at ambient temperature for 2.5 h. The reaction was then cooled to 0°, and quenched by the slow addition of methanol. The solvents were removed under reduced pressure and the trimethyl borate was removed by azeotropation with added methanol. Drying in vacuo yielded the desired product (11.51 g, 100%).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:11]C)[C:9]=1[OH:10])[CH:5]=[O:6].B(Br)(Br)Br>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:11])[C:9]=1[OH:10])[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
115 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at ambient temperature for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to 0°
CUSTOM
Type
CUSTOM
Details
quenched by the slow addition of methanol
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the trimethyl borate was removed by azeotropation with added methanol
CUSTOM
Type
CUSTOM
Details
Drying in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=C(C=O)C=C(C1O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.51 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 10.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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